molecular formula C11H22N4 B15048104 [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15048104
M. Wt: 210.32 g/mol
InChI Key: YYMJTZNGACMTPB-UHFFFAOYSA-N
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Description

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a diethylaminoethyl group and a 1-methyl-1H-pyrazol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with diethylaminoethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrazole moiety can interact with active sites of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the combination of the diethylaminoethyl and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H22N4/c1-4-15(5-2)9-8-12-10-11-6-7-13-14(11)3/h6-7,12H,4-5,8-10H2,1-3H3

InChI Key

YYMJTZNGACMTPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC=NN1C

Origin of Product

United States

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